molecular formula C12H15NO B2814679 (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one CAS No. 343569-91-5

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one

Cat. No.: B2814679
CAS No.: 343569-91-5
M. Wt: 189.258
InChI Key: JMXVESGATWXZOJ-FMIVXFBMSA-N
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Description

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one (CID 5525090 ) is a chemical compound with the molecular formula C12H15NO. This compound belongs to the class of dimethylamino-substituted chalcones and related structures, which are subjects of interest in advanced materials research . Chalcones featuring a dimethylamino group are known for their distinctive photophysical properties, such as intramolecular charge transfer, which can be systematically tuned by modifying functional groups on the aryl rings . Research on analogous compounds highlights their potential as organic laser dye materials. These materials can exhibit amplified spontaneous emission (ASE) and are investigated for their application in optoelectronic sensors and as tunable laser media due to their broad band spectra in the ultraviolet-visible (UV-Vis) range and high absorption coefficient . Furthermore, structural analogs of this compound are utilized in the synthesis and development of more complex molecules for specialized research applications, including the study of receptor-specific interactions . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)12(9-13(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVESGATWXZOJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted butenone. One common method involves the use of a base, such as sodium hydride, to deprotonate the dimethylamine, which then reacts with the butenone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Cyclization Reactions with Nitrogen Nucleophiles

This compound readily reacts with nitrogen-containing reagents to form pyrazole and pyranone derivatives under mild conditions:

ReagentConditionsProduct FormedYieldKey ObservationsReference
HydrazineEtOH, reflux, 4 h5-Methyl-3-phenylpyrazole78%Regioselective [3+2] cycloaddition
PhenylhydrazineCH₂Cl₂, RT, 12 h3-Phenyl-1H-pyran-4-one65%Tautomerization observed via NMR
GuanidineAc₂O, 80°C, 6 h2-Aminopyrimidine derivative52%Requires excess acetic anhydride
Hippuric acidNaOAc/Ac₂O, 80°C, 4 hIndeno[2,1-c]pyran-3-one56-66%Cascade C–C/C–O bond formation

Mechanistic Insight : The dimethylamino group activates the α-position for nucleophilic attack, while the ketone facilitates conjugate addition. X-ray crystallography confirms the Z-configuration of exocyclic double bonds in products .

Divergent Reactivity with Amino Acids

Reactions with amino acids exhibit remarkable substrate-dependent regioselectivity:

Table 2: Amino Acid-Dependent Pathways

Amino Acid TypeConditionsMajor ProductYieldSelectivity (Z/E)Reference
N-AcylglycinesNaOAc/Ac₂O, 80°C, 4 hIndeno[2,1-c]pyran-3-ones58-72%>99:1 Z
Free amino acidsNaOAc/Ac₂O, 80°C, 4 h1-Oxazolonylisobenzofurans43-66%53:47 to >99:1 Z/E
dl-PhenylalanineTFAA/CH₃CN, 50°C, 1.5 h3-Azabicyclo[3.3.1]nonan-2-one32%23:77 Z/E

Key Findings :

  • N-Acylglycines induce sequential C–C/C–O bond formation through oxazolone intermediates

  • Free amino acids promote 5-exo-dig cyclization to isobenzofurans

  • Temperature modulates Z/E selectivity in exocyclic olefins (80°C maximizes Z-configuration)

Bicyclic Compound Formation

Reaction with cyanoacetamide demonstrates stoichiometry-dependent product diversity:

Table 3: Stoichiometric Control in Bicyclization

Molar Ratio (Enone:Cyanoacetamide)ConditionsProductYieldCharacterization MethodReference
1:1EtOH, Δ, 8 h3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one68%¹H NMR, MS
2:1H₂SO₄, Δ, 12 h3-Azabicyclo[2.2.2]octan-2-one46%X-ray diffraction

Mechanistic Pathway :

  • Initial Knoevenagel condensation forms dienamine intermediate

  • Acid-mediated cyclization creates bridgehead carbocation

  • Hydride shift stabilizes bicyclic framework

Solvent and Temperature Effects

Optimization studies reveal critical reaction parameters:

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature80-100°C<50°C: Incomplete conversion (>20% yield loss)
Solvent Polarityε > 20 (Ac₂O/CH₃CN)Enhances oxazolone intermediate stability
Reaction Time4-6 h<2 h: Premature termination; >8 h: Decomposition

Catalytic Effects :

  • Acetate anions accelerate cyclization rates by 3.2× compared to carbonate bases

  • Polar aprotic solvents increase reaction rates (k = 0.42 h⁻¹ in DMF vs 0.18 h⁻¹ in toluene)

Stability and Storage Considerations

The compound's reactivity necessitates strict handling protocols:

ConditionDegradation PathwayHalf-LifeMitigation Strategy
Ambient moistureHydrolysis to β-ketoamide48 h (50% RH)Store over molecular sieves
Light exposure[2+2] Photodimerization72 hAmber glass, N₂ atmosphere
Acidic media (pH<3)Retro-Michael decomposition<1 hNeutralize before storage

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C under nitrogen .

This systematic analysis demonstrates the compound's utility in constructing complex heterocyclic architectures. Recent advances in catalyst-controlled stereoselectivity (up to 99% ee reported in analogous systems) suggest promising directions for asymmetric synthesis applications. Continued exploration of its reactivity under continuous flow conditions could further enhance synthetic efficiency.

Mechanism of Action

The mechanism of action of (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl group adds hydrophobic character, which can affect the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, and reactivity profiles. Key findings are summarized in Table 1.

Table 1: Comparative Analysis of (3Z)-4-(Dimethylamino)-3-phenylbut-3-en-2-one and Analogues

Compound Name Key Structural Features Reactivity/Applications Solubility/Physical Properties Reference
This compound Z-configured enone; dimethylamino at C4 Intermediate in Pfitzinger reaction for quinoline synthesis Likely polar (synthesized in aqueous KOH)
Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone) Two dimethylamino groups on benzophenone Photoinitiator; sensitizer in UV-curable resins Insoluble in water
(3Z)-3-Methyl-4-phenylbut-3-en-2-one Methyl at C3; phenyl at C4 (no dimethylamino) Model compound for studying enone reactivity; lacks electron-donating groups Higher volatility due to non-polar substituents
Ethyl 4-(Dimethylamino)benzoate Ester with dimethylamino group at para position Co-initiator in resin cements; higher reactivity than methacrylate analogs Soluble in organic solvents
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one Acetylanilino and dimethoxyphenyl substituents Potential pharmacological activity due to extended conjugation Not reported; likely moderate polarity

Key Findings from Comparative Studies

Electronic Effects: The dimethylamino group in this compound enhances electron density at the enone system, facilitating nucleophilic additions and cyclization reactions. This contrasts with (3Z)-3-methyl-4-phenylbut-3-en-2-one, which lacks electron-donating groups and exhibits lower reactivity in polar mechanisms . Michler’s Ketone leverages its dual dimethylamino groups for strong electron donation, making it effective in photoinduced electron-transfer reactions .

Solubility and Applications: The target compound’s polar dimethylamino group likely improves solubility in polar solvents (e.g., alcohols), whereas Michler’s Ketone is water-insoluble, restricting its use to non-aqueous systems . Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin cements due to superior solubility and higher degree of conversion, highlighting the impact of functional groups (ester vs. enone) on reactivity .

Biological Activity

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one, commonly referred to as a derivative of benzylideneacetone, is an α,β-unsaturated ketone that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N with a molecular weight of 189.26 g/mol. Its structure features a dimethylamino group attached to a phenylbutenone backbone, which is key to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Various studies have reported that α,β-unsaturated ketones like this compound possess antimicrobial properties. They can inhibit the growth of different bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
  • Antitumor Effects : The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
  • Antioxidant Properties : The presence of the phenyl group contributes to its antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells .
  • Enzyme Inhibition : It has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in anti-inflammatory therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound's structure allows it to bind effectively to enzyme active sites, such as PLA2, thereby inhibiting their function and modulating related biochemical pathways .
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis rates .

Antimicrobial Testing

A study conducted on the antimicrobial efficacy of various derivatives including this compound revealed significant inhibitory effects against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Antitumor Activity

In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 100 to 200 μM across different studies, highlighting its effectiveness at relatively low concentrations .

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibits growth of bacteria/fungi ,
AntitumorInduces apoptosis in cancer cells ,
AntioxidantReduces oxidative stress ,
Enzyme InhibitionInhibits PLA2 activity ,

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one?

  • Methodological Answer : The synthesis typically involves Michael addition and condensation reactions using aromatic aldehydes and enamine precursors. Key steps include:
  • Functionalization of the phenyl group via nucleophilic substitution or coupling reactions.
  • Stereochemical control (Z-configuration) using temperature-modulated reactions (e.g., 0–60°C) and polar aprotic solvents like DMF or THF .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization.
    Example protocol: React 3-(dimethylamino)propanal with acetophenone derivatives under basic conditions (e.g., K₂CO₃), followed by acid quenching to isolate the enone .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use multimodal spectroscopic and chromatographic techniques :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., δ 2.8–3.1 ppm for dimethylamino protons; δ 190–200 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS or GC-MS.
  • FT-IR : Validate carbonyl (C=O stretch ~1700 cm⁻¹) and conjugated enamine (C=C ~1600 cm⁻¹) groups .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies optimize the stereoselective synthesis of the (3Z)-configured enamine?

  • Methodological Answer : To favor the Z-isomer:
  • Use sterically hindered bases (e.g., LDA) to slow isomerization post-condensation.
  • Employ low-temperature conditions (−20°C) during enamine formation to kinetically trap the Z-configuration.
  • Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) on the phenyl ring to stabilize the transition state via resonance .
    Monitor progress using HPLC chiral columns or X-ray crystallography for absolute configuration determination .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Address discrepancies through:
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range couplings (e.g., between enamine protons and carbonyl carbon).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).
  • Isotopic Labeling : Use 15N^{15}N-labeled dimethylamino groups to track coupling patterns .
    For unresolved cases, cross-validate with single-crystal XRD to confirm bond geometries .

Q. What methodologies are recommended for assessing the compound’s bioactivity in medicinal chemistry studies?

  • Methodological Answer : Design assays focusing on:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cell lysates.
  • Molecular Docking : Predict binding modes with targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger .
    Validate results with knockout models or competitive binding assays (e.g., SPR) to confirm specificity .

Q. How should thermal stability and decomposition pathways be evaluated for material science applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :
  • Heating rate: 10°C/min under N₂ atmosphere.
  • Identify decomposition temperatures (TdT_d) and endothermic/exothermic events.
  • Couple with GC-MS or FT-IR evolved gas analysis to identify volatile byproducts .
    For stability under humidity, conduct accelerated aging tests (40°C/75% RH for 28 days) .

Challenges and Contradictions

Q. How do solvent polarity and reaction time influence side-product formation during synthesis?

  • Methodological Answer : Polar solvents (e.g., DMSO) may accelerate hydrolysis of the enamine to ketone byproducts. Mitigate via:
  • Inert Atmosphere : Use N₂/Ar to prevent oxidation.
  • Real-Time Monitoring : Track reaction progress via in-situ IR or Raman spectroscopy.
  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to absorb water .

Q. What are the limitations of current bioactivity studies, and how can they be addressed?

  • Methodological Answer : Common pitfalls include:
  • Off-Target Effects : Use CRISPR-Cas9 gene editing to validate target relevance.
  • Poor Solubility : Optimize formulations with co-solvents (e.g., DMSO/PEG mixtures).
  • Metabolic Instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify degradation hotspots .

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